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Introduction
Three-dimensional (3D) organoid cultures have emerged as a pivotal technology in biomedical

research and drug discovery, offering a more physiologically relevant model compared to

traditional 2D cell cultures. These self-organizing, multicellular structures mimic the architecture

and function of native organs, providing a powerful platform for studying disease pathogenesis

and evaluating therapeutic responses. Cannabidiol (CBD), a non-psychoactive

phytocannabinoid derived from Cannabis sativa, has garnered significant interest for its

therapeutic potential across a spectrum of diseases, including inflammatory disorders and

cancer. This document provides detailed application notes and protocols for the use of CBD in

3D organoid cultures of the intestine, colorectal cancer, and glioblastoma, summarizing key

quantitative data and outlining experimental methodologies.

Application Notes
Intestinal Organoids
Intestinal organoids, derived from adult stem cells residing in the crypts of Lieberkühn,

recapitulate the structure and function of the intestinal epithelium. CBD has demonstrated

significant anti-inflammatory effects in these models. Treatment of mature ileal organoids with

CBD has been shown to decrease the expression of inflammatory markers induced by

inflammatory stimuli like TNFα and LPS.[1] This suggests a potential therapeutic application of
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CBD in inflammatory bowel diseases (IBD). The mechanism of action in normal intestinal

organoids appears to involve the modulation of cannabinoid receptors, particularly CB2, and

other pathways that regulate inflammation and immune responses.[2][3][4]

Colorectal Cancer (CRC) Organoids
Patient-derived colorectal cancer organoids are invaluable for studying tumor biology and

testing anti-cancer agents. CBD has been shown to exert potent anti-tumor effects in CRC

models by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis.[5]

Notably, CBD's efficacy appears to be independent of common CRC mutations such as KRAS

and BRAF.[5] The anti-cancer effects of CBD in CRC organoids are mediated through multiple

signaling pathways, including the activation of the CB2 receptor, induction of endoplasmic

reticulum (ER) stress, and suppression of the Wnt/β-catenin signaling pathway.[5]

Glioblastoma (GBM) Organoids
Glioblastoma is an aggressive and highly invasive brain tumor with a poor prognosis.

Glioblastoma organoids, generated from patient-derived tumor cells, provide a robust model for

studying GBM pathology and evaluating novel therapies. CBD has shown promise in preclinical

GBM models by reducing tumor cell viability and proliferation.[6][7] The mechanisms underlying

CBD's anti-glioblastoma effects include the induction of apoptosis, perturbation of mitochondrial

function, and activation of stress-related signaling pathways such as JNK and MAPK p38.[6][7]

Quantitative Data Summary
The following tables summarize the quantitative effects of CBD on various organoid and cell

line models as reported in the literature.

Table 1: IC50 Values of CBD in Colorectal Cancer Cell Lines
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Cell Line Treatment Duration IC50 (µM) Reference

SW-620 48 hours 3.90 [8]

HCT116 24 hours 13.46 [5]

HT-29 24 hours 34.04 [5]

LS174T 24 hours 24.68 [5]

LS513 24 hours 42.14 [5]

SW620 24 hours 5.4 [9]

SW480 24 hours 10.4 [9]

HCT116 24 hours 10.8 [9]

Caco-2 24 hours 20 [9]

SW620 48 hours 4.7 [9]

SW480 48 hours 5.8 [9]

HCT116 48 hours 5.7 [9]

Caco-2 48 hours 13.8 [9]

HT29 24 hours 54-61 [10]

Table 2: Effects of CBD on Glioblastoma Cell Viability
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Cell Line CBD Concentration Effect Reference

U87MG 10 µM
Significant reduction

in cell viability
[9]

LN229 10 µM
43% reduction in cell

viability
[9]

U87MG & U373MG 0-20 µg/mL (96h)

Dose-dependent

decrease in cell

proliferation

[7]

SDT3G & J3TBG

(canine)
0-20 µg/mL (96h)

Dose-dependent

decrease in cell

proliferation

[7]

Table 3: CBD-Induced Apoptosis in Colorectal Cancer Cells

Cell Line
CBD Concentration
(µg/mL)

% Apoptotic Cells
(Late Stage, 24h)

Reference

HCT116 20 ~75% [5]

HT-29 40 ~70% [5]

LS174T 40 ~60% [5]

LS513 40 ~50% [5]

Experimental Protocols
Protocol 1: Establishment and Culture of Human
Colorectal Cancer Organoids
This protocol is adapted from established methods for generating organoids from primary

human colorectal cancer tissues.[11]

Materials:

Fresh colorectal cancer tissue
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Washing Medium (Advanced DMEM/F12 with 1x GlutaMAX, 10 mM HEPES, 1x Penicillin-

Streptomycin)

Digestion Medium (Washing Medium with 1 mg/mL Collagenase IV and 10 µM Y-27632)

Basement Membrane Matrix (e.g., Matrigel®)

Colorectal Cancer Organoid Growth Medium (Advanced DMEM/F12, 1x B27 supplement, 1x

N2 supplement, 1.25 mM N-acetylcysteine, 10 mM Nicotinamide, 50 ng/mL human EGF, 100

ng/mL human Noggin, 500 ng/mL human R-spondin1, 10 µM Y-27632, 100 µg/mL Primocin)

24-well culture plates

Procedure:

Collect fresh tumor tissue in ice-cold Washing Medium.

Wash the tissue multiple times with Washing Medium to remove debris.

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

Transfer the fragments to a 15 mL conical tube and add 10 mL of Digestion Medium.

Incubate at 37°C for 30-60 minutes with gentle agitation.

Centrifuge the digest at 300 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the pellet in 10 mL of cold Washing Medium.

Pass the suspension through a 100 µm cell strainer to remove undigested tissue.

Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.

Resuspend the cell pellet in an appropriate volume of Basement Membrane Matrix on ice.

Plate 50 µL domes of the cell-matrix mixture into a pre-warmed 24-well plate.

Polymerize the domes by incubating at 37°C for 15-20 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently add 500 µL of pre-warmed Colorectal Cancer Organoid Growth Medium to each well.

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 2: CBD Treatment of 3D Organoids
This protocol provides a general framework for treating established organoids with CBD.

Materials:

Established organoid cultures (e.g., CRC, glioblastoma, intestinal)

Cannabidiol (CBD) stock solution (dissolved in a suitable solvent like DMSO or ethanol)

Appropriate organoid growth medium

Multi-well culture plates

Procedure:

Prepare a series of CBD dilutions in the appropriate organoid growth medium from the stock

solution. Ensure the final solvent concentration is consistent across all conditions, including

the vehicle control (e.g., <0.1% DMSO).

Carefully remove the existing medium from the organoid cultures.

Gently add the medium containing the desired concentration of CBD or the vehicle control to

each well.

Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).

At the end of the treatment period, the organoids can be harvested for downstream analysis

(e.g., viability assays, RNA/protein extraction, immunofluorescence).

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)
This protocol is for assessing the viability of organoids in a 3D culture format.

Materials:
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CBD-treated and control organoid cultures in a multi-well plate

CellTiter-Glo® 3D Reagent

Opaque-walled multi-well plate suitable for luminescence measurements

Plate shaker

Luminometer

Procedure:

Equilibrate the CellTiter-Glo® 3D Reagent and the organoid plate to room temperature for

approximately 30 minutes.

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each

well.

Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to

induce cell lysis.

Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the

luminescent signal.

Transfer the lysate to an opaque-walled multi-well plate.

Measure the luminescence using a luminometer. The luminescent signal is proportional to

the amount of ATP, which is an indicator of metabolically active, viable cells.

Visualizations: Signaling Pathways and Workflows
CBD's Effect on Wnt/β-catenin Signaling in Colorectal
Cancer
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CBD's Effect on Wnt/β-catenin Signaling in CRC
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CBD-Induced ER Stress in Cancer Organoids
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Workflow: CBD Treatment and Analysis of Organoids

Start:
Patient-derived Tissue or

Established Organoid Line

Establish and Culture
3D Organoids

Treat with CBD
(various concentrations)

and Vehicle Control

Incubate for
24, 48, 72 hours

Harvest Organoids

Downstream Analysis

Viability Assay
(e.g., CellTiter-Glo)

RNA/Protein Extraction
(for qPCR, Western Blot)

Immunofluorescence
and Microscopy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1577591?utm_src=pdf-body-img
https://www.benchchem.com/product/b1577591?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. Cannabinoids and the GI Tract - PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human
glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

7. Cannabidiol Induces Apoptosis and Perturbs Mitochondrial Function in Human and Canine
Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro
[termedia.pl]

10. mdpi.com [mdpi.com]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application of Cannabidiol (CBD) in 3D Organoid
Cultures: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577591#application-of-cbd-in-three-dimensional-3d-
organoid-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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